2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl 3-methoxybenzoate
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Overview
Description
2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl 3-methoxybenzoate is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure comprises a fluorophenyl group, a prop-2-enoyl group, a methylphenyl group, and a methoxybenzoate group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl 3-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Esterification: The reaction of an alcohol with a carboxylic acid or its derivatives in the presence of an acid catalyst to form an ester.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Used for small to medium-scale production, where the reactants are added to a reactor and allowed to react over a specified period.
Continuous Flow Reactors: Used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed, allowing for efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification, base catalysts like sodium hydroxide (NaOH) for aldol condensation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl 3-methoxybenzoate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-methylphenyl 3-methoxybenzoate
- 2-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-4-methylphenyl 3-methoxybenzoate
- 2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-methylphenyl 3-methoxybenzoate
Uniqueness
The uniqueness of 2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl 3-methoxybenzoate lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO4/c1-16-6-13-23(29-24(27)18-4-3-5-20(15-18)28-2)21(14-16)22(26)12-9-17-7-10-19(25)11-8-17/h3-15H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYGCYGSZVGSZ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C(=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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